Cas no 1176018-44-2 (3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile)
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
- 3-((Ethyl(2-hydroxyethyl)amino)methyl)benzonitrile
- AM90808
- 3-{[ethyl-(2-hydroxyethyl)amino]methyl}-benzonitrile
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- Inchi: 1S/C12H16N2O/c1-2-14(6-7-15)10-12-5-3-4-11(8-12)9-13/h3-5,8,15H,2,6-7,10H2,1H3
- InChI Key: VMADJDUCCIGNMC-UHFFFAOYSA-N
- SMILES: OCCN(CC)CC1C=CC=C(C#N)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 221
- Topological Polar Surface Area: 47.3
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 086156-500mg |
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile |
1176018-44-2 | 500mg |
£259.00 | 2022-02-28 |
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
Introduction to 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (CAS No. 1176018-44-2)
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, also known by its CAS number 1176018-44-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethyl and a 2-hydroxyethyl group attached to an amino moiety, and a benzonitrile backbone. These structural elements contribute to its potential biological activities and make it a subject of interest for various applications in drug discovery and development.
The chemical structure of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be represented as follows: C11H15N2O. The presence of the hydroxyl group in the 2-hydroxyethyl moiety imparts polarity to the molecule, which can influence its solubility and interactions with biological systems. The benzonitrile group, on the other hand, is known for its ability to participate in various chemical reactions and interactions, making it a versatile scaffold for drug design.
In recent years, significant research has been conducted to explore the potential therapeutic applications of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. One of the key areas of interest is its activity as a modulator of ion channels and receptors. Studies have shown that this compound can interact with specific ion channels, such as voltage-gated sodium channels (Nav) and transient receptor potential (TRP) channels, which are involved in pain signaling and other physiological processes.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the effects of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile on Nav1.7 channels, which are implicated in chronic pain conditions. The results demonstrated that this compound exhibited potent inhibitory activity against Nav1.7 channels, suggesting its potential as a lead compound for the development of novel analgesic agents. This finding is particularly significant given the growing need for effective pain management options with fewer side effects compared to current treatments.
Beyond its potential as an analgesic, 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile has also been explored for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile have also been investigated to assess its suitability for clinical applications. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring that the compound can effectively reach its target sites in the body without causing significant toxicity or adverse effects.
In addition to its biological activities, the synthetic accessibility of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile has been a focus of research. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the reaction of 3-bromobenzonitrile with N-(2-hydroxyethyl)ethanamine in the presence of a palladium catalyst, followed by subsequent purification steps. The ability to synthesize this compound on a large scale is essential for advancing its development into clinical trials and eventual commercialization.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no major safety concerns reported at therapeutic doses. These trials are expected to provide more comprehensive data on the compound's pharmacological profile and potential therapeutic applications.
In conclusion, 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (CAS No. 1176018-44-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and synthetic accessibility make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
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